Phosphorus tribromide

Catalog No.
S793657
CAS No.
7789-60-8
M.F
PBr3
Br3P
M. Wt
270.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorus tribromide

CAS Number

7789-60-8

Product Name

Phosphorus tribromide

IUPAC Name

tribromophosphane

Molecular Formula

PBr3
Br3P

Molecular Weight

270.69 g/mol

InChI

InChI=1S/Br3P/c1-4(2)3

InChI Key

IPNPIHIZVLFAFP-UHFFFAOYSA-N

SMILES

P(Br)(Br)Br

solubility

Reacts with water, ethanol; soluble in acetone, carbon disulfide
Soluble in acetone, alcohol, carbon disulfide, hydrogen sulfide, water (decomposes)

Synonyms

Phosphorus Bromide; Phosphorous Bromide; Tribromophosphine;

Canonical SMILES

P(Br)(Br)Br

The exact mass of the compound Phosphorus tribromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reacts with water, ethanol; soluble in acetone, carbon disulfidesoluble in acetone, alcohol, carbon disulfide, hydrogen sulfide, water (decomposes). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Phosphorus tribromide (CAS: 7789-60-8) is a colorless, fuming liquid widely procured as a highly efficient electrophilic brominating agent. In industrial and laboratory settings, it is primarily utilized to convert primary and secondary alcohols into alkyl bromides, and carboxylic acids into acyl bromides. Its liquid state allows for precise volumetric dosing in both batch and continuous flow reactors, making it highly processable for scale-up. With a boiling point of 173 °C and a density of 2.85 g/cm³, PBr3 offers a dense, concentrated source of reactive bromine, serving as a foundational reagent in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex organic intermediates [1].

Substituting PBr3 with generic mineral acids or alternative bromination systems introduces severe process and purity bottlenecks. Utilizing aqueous hydrobromic acid (HBr) for alcohol bromination proceeds via an SN1 mechanism, which frequently induces carbocation-mediated skeletal rearrangements and destroys isomeric purity in branched or complex substrates [1]. Conversely, while the Appel reaction (triphenylphosphine and carbon tetrabromide) offers mild conditions and avoids rearrangements, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO). TPPO is highly soluble in organic solvents and notoriously difficult to remove, typically mandating solvent-intensive silica gel chromatography [2]. PBr3 circumvents both failures by enforcing an SN2-like inversion pathway that preserves carbon skeleton architecture, while generating phosphorous acid (H3PO3)—a highly water-soluble byproduct that is easily cleared via simple aqueous extraction during scale-up [1].

Scalability and Workup Efficiency via Water-Soluble Byproducts

In large-scale alcohol bromination, the choice of reagent dictates the downstream purification burden. The Appel reaction generates stoichiometric triphenylphosphine oxide (TPPO), which remains in the organic phase and typically requires silica gel chromatography for removal[1]. In contrast, PBr3 generates phosphorous acid (H3PO3) as its primary byproduct. H3PO3 is highly water-soluble and is quantitatively removed via a standard aqueous wash [2]. This eliminates the need for chromatographic purification, drastically reducing solvent consumption and cycle times during industrial scale-up.

Evidence DimensionByproduct removal method
Target Compound DataPBr3 yields H3PO3 (removed via simple aqueous wash)
Comparator Or BaselineAppel reagent yields TPPO (requires chromatography)
Quantified DifferenceEliminates chromatographic purification step
ConditionsIndustrial-scale conversion of alcohols to alkyl bromides

Elimating chromatography reduces solvent waste and labor, making PBr3 the economically viable choice for multikilogram procurement.

Suppression of Carbocation Rearrangements in Sterically Hindered Alcohols

When brominating complex or branched alcohols, strong acids like HBr promote SN1 pathways, leading to carbocation formation and subsequent skeletal rearrangements. For example, the bromination of neopentyl alcohol with PBr3 proceeds via an SN2-like mechanism, yielding neopentyl bromide in approximately 60% yield without skeletal rearrangement[1]. In contrast, treatment with HBr leads to extensive rearrangement to tert-amyl bromide due to the intermediate carbocation shift [2]. PBr3 ensures structural fidelity in the final product by avoiding the highly acidic, ionizing conditions required by HBr.

Evidence DimensionSkeletal rearrangement rate
Target Compound DataPBr3 yields ~60% neopentyl bromide (no rearrangement)
Comparator Or BaselineHBr (extensive carbocation rearrangement to tert-amyl bromide)
Quantified DifferenceComplete suppression of SN1-mediated rearrangement
ConditionsBromination of neopentyl alcohol at <0 °C

Maintaining the carbon skeleton architecture is critical for pharmaceutical intermediates, preventing the loss of high-value precursors to isomeric impurities.

High Atom Economy in Halogen Transfer

PBr3 offers superior atom economy compared to monovalent brominating agents. A single mole of PBr3 can theoretically convert up to three moles of alcohol into the corresponding alkyl bromide, passing through intermediate phosphite species such as HOPBr2 [1]. While practical industrial applications often use a slight excess to drive kinetics, the theoretical 1:3 stoichiometry significantly reduces the total mass of brominating reagent required per batch compared to 1:1 reagents like thionyl bromide (SOBr2) or the Appel reagent (PPh3/CBr4) [1].

Evidence DimensionTheoretical halogen transfer stoichiometry
Target Compound Data3 moles of Br transferred per mole of PBr3
Comparator Or BaselineSOBr2 or Appel reagent (1 mole of Br transferred per mole of reagent)
Quantified Difference3x higher theoretical atom economy
ConditionsStoichiometric calculation for primary alcohol bromination

Higher atom economy translates to lower raw material procurement volumes, reduced reactor payload limits, and lower waste generation per kilogram of product.

Catalytic Activation for Carboxylic Acid Alpha-Bromination

In the Hell-Volhard-Zelinsky (HVZ) reaction, direct bromination of carboxylic acids is kinetically unfavorable. PBr3 acts as a critical activator, converting the carboxylic acid into an acyl bromide intermediate [1]. This acyl bromide undergoes keto-enol tautomerization much more rapidly than the parent acid, creating an electron-rich enol that readily reacts with elemental bromine. Without PBr3 activation, the reaction requires extreme temperatures and extended times, whereas sub-stoichiometric PBr3 enables efficient, selective alpha-bromination under standard reactor conditions [2].

Evidence DimensionReaction pathway activation
Target Compound DataPBr3-catalyzed (proceeds via highly reactive acyl bromide enol)
Comparator Or BaselineUncatalyzed direct bromination (requires >373 K and extended times)
Quantified DifferenceEnables selective alpha-bromination at standard temperatures
ConditionsHell-Volhard-Zelinsky bromination of aliphatic carboxylic acids

Using PBr3 as an activator avoids extreme thermal degradation of sensitive substrates and drastically shortens batch cycle times.

Synthesis of Chiral Pharmaceutical Intermediates

Because PBr3 operates via an SN2-like mechanism that enforces stereochemical inversion without carbocation rearrangement, it is the reagent of choice for converting chiral primary and secondary alcohols into stereopure alkyl bromides. This ensures high isomeric fidelity in the synthesis of complex active pharmaceutical ingredients (APIs) [1].

Large-Scale Alkyl Bromide Manufacturing

For multikilogram production, PBr3 is prioritized over the Appel reaction due to its generation of water-soluble phosphorous acid (H3PO3). This allows the byproduct to be removed via a simple aqueous wash, completely bypassing the solvent-intensive and time-consuming silica gel chromatography required to remove triphenylphosphine oxide [2].

Alpha-Bromination of Carboxylic Acids (HVZ Reaction)

PBr3 is utilized as a critical activator in the Hell-Volhard-Zelinsky reaction. By converting the carboxylic acid into a highly reactive acyl bromide intermediate, it facilitates rapid keto-enol tautomerization, allowing for selective alpha-bromination under mild reactor conditions without requiring destructive thermal extremes[3].

Physical Description

Phosphorus tribromide appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Boiling point 347°F (175°C). Freezing point -40°F (-40°C).

Color/Form

Fuming colorless liquid
PALE YELLOW LIQUID

XLogP3

2.8

Boiling Point

343 °F at 760 mm Hg (USCG, 1999)
173.2 °C

Density

2.862 at 86 °F (USCG, 1999)
2.852 at 15 °C

Odor

Penetrating odo

Melting Point

-42.9 °F (USCG, 1999)
-41.5 °C

UNII

58R3866PUA

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

10 mm Hg at 47.8 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7789-60-8

Associated Chemicals

Phosphorus acid;13598-36-2

Wikipedia

Phosphorus tribromide

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

All methods of preparation start from the elements. The reaction with white phosphorus is very violent, and the phosphorus is therefore dissolved in carbon disulfide or submerged in benzene.

General Manufacturing Information

Phosphorous tribromide: ACTIVE
PURITY: PURIFIED, 88.55%.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, organics, alkali metals.
KEEP TIGHTLY CLOSED.

Dates

Last modified: 08-15-2023

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